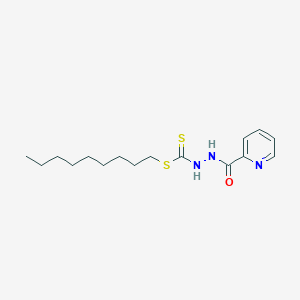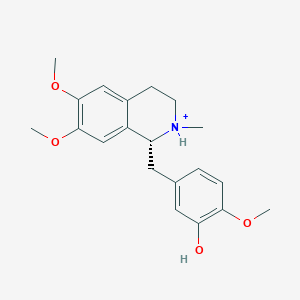
(R)-laudanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-laudanine(1+) is the (R)-enantiomer of laudanine(1+). It is a conjugate acid of a (R)-laudanine. It is an enantiomer of a (S)-laudanine(1+).
科学的研究の応用
1. Alkaloid Biosynthesis in Plants
(R)-Laudanine plays a significant role in the biosynthesis of various alkaloids in plants. In the opium poppy (Papaver somniferum), (R)-Laudanine is a key intermediate in the biosynthetic pathway leading to several important alkaloids. The study by Xu Han et al. (2010) on the biosynthesis of papaverine, a well-known opium alkaloid, highlights the importance of (R)-Laudanine in this process. (R)-Laudanine is methylated to form laudanosine, which is then demethylated to produce the precursor of papaverine, demonstrating its crucial role in this biosynthetic pathway (Xu Han et al., 2010).
2. Enzymatic Activity and Alkaloid Biosynthesis
Another important aspect of (R)-Laudanine's role in scientific research is its involvement in enzymatic reactions. A study conducted by A. Ounaroon et al. (2003) on the O-methyltransferases in Papaver somniferum revealed that the enzyme responsible for converting reticuline to laudanine in tetrahydrobenzylisoquinoline biosynthesis is crucial for alkaloid production in the opium poppy. This study provides insights into the enzymatic activity involving (R)-Laudanine and its significance in plant biochemistry (A. Ounaroon et al., 2003).
3. Biotransformation in Plant Cell Cultures
The biotransformation of compounds related to (R)-Laudanine in plant cell cultures has been a subject of research, as indicated by the study of Wenhua Cui et al. (2007). This research provides insights into how plant cell cultures metabolize compounds like laudanine, contributing to our understanding of plant alkaloid metabolism and the potential for harnessing these processes for various applications in pharmacology and biochemistry (Wenhua Cui et al., 2007).
特性
製品名 |
(R)-laudanine |
|---|---|
分子式 |
C20H26NO4+ |
分子量 |
344.4 g/mol |
IUPAC名 |
5-[[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1/t16-/m1/s1 |
InChIキー |
MPYHGNAJOKCMAQ-MRXNPFEDSA-O |
異性体SMILES |
C[NH+]1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |
SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
正規SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1233782.png)
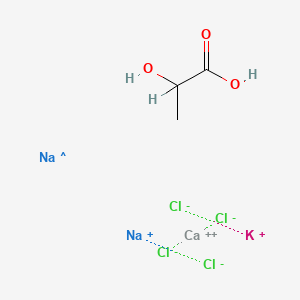
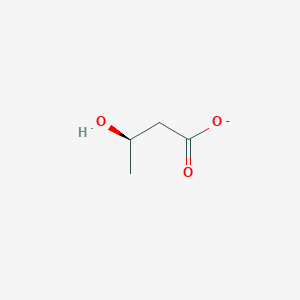
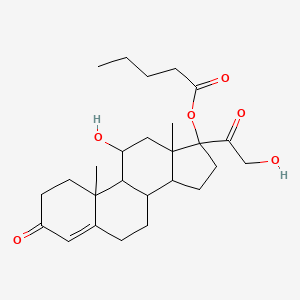
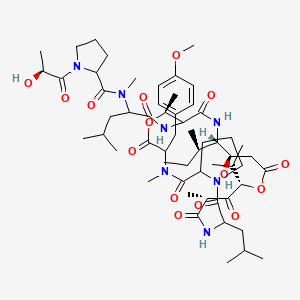
![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)
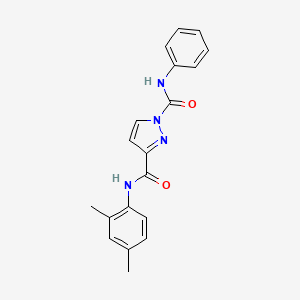
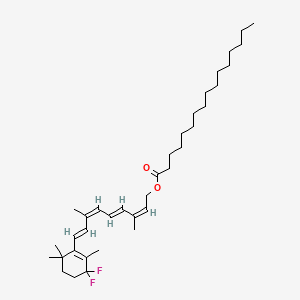
![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

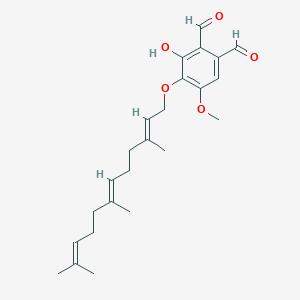
![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)
